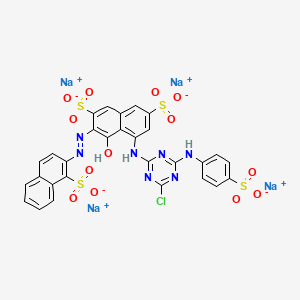![molecular formula C22H39NO8 B15188554 2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 153175-80-5](/img/structure/B15188554.png)
2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic molecule with potential applications in various scientific fields This compound consists of a bicyclic hexane derivative linked to an ethoxy group and a diethylethanamine moiety, combined with citric acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic hexane derivative: This can be achieved through a Diels-Alder reaction followed by selective hydrogenation.
Attachment of the ethoxy group: This step involves the reaction of the bicyclic hexane derivative with ethyl alcohol under acidic conditions.
Formation of the diethylethanamine moiety: This can be synthesized through the alkylation of diethylamine with an appropriate alkyl halide.
Coupling with citric acid: The final step involves the esterification of the ethoxy group with citric acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and hydrogenation steps, as well as advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid: can undergo various chemical reactions, including:
Oxidation: The bicyclic hexane derivative can be oxidized to form ketones or carboxylic acids.
Reduction: The ethoxy group can be reduced to an alcohol.
Substitution: The diethylethanamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are suitable.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
科学的研究の応用
2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways involving citric acid derivatives.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid is not well understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The citric acid moiety may play a role in metabolic pathways, while the bicyclic hexane derivative and diethylethanamine moiety could interact with other biomolecules.
類似化合物との比較
Similar compounds include:
2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine: Lacks the citric acid moiety.
2-hydroxypropane-1,2,3-tricarboxylic acid: Lacks the bicyclic hexane derivative and diethylethanamine moiety.
The uniqueness of 2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid lies in its combination of these distinct structural features, which may confer unique chemical and biological properties.
特性
CAS番号 |
153175-80-5 |
|---|---|
分子式 |
C22H39NO8 |
分子量 |
445.5 g/mol |
IUPAC名 |
2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H31NO.C6H8O7/c1-6-17(7-2)8-9-18-12(3)13-10-14-15(11-13)16(14,4)5;7-3(8)1-6(13,5(11)12)2-4(9)10/h12-15H,6-11H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t12-,13?,14+,15?;/m0./s1 |
InChIキー |
AQHIWWPGKQUCGA-YPNZXITFSA-N |
異性体SMILES |
CCN(CC)CCO[C@@H](C)C1C[C@@H]2C(C1)C2(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
CCN(CC)CCOC(C)C1CC2C(C1)C2(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


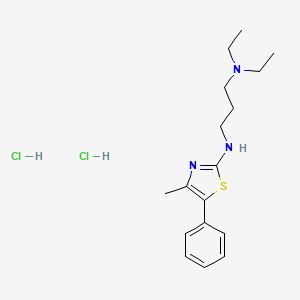
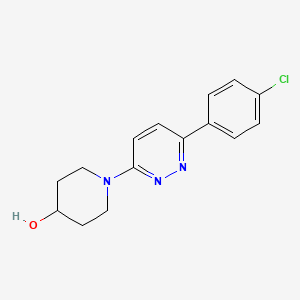
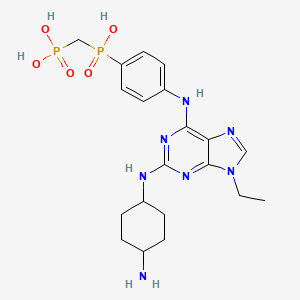
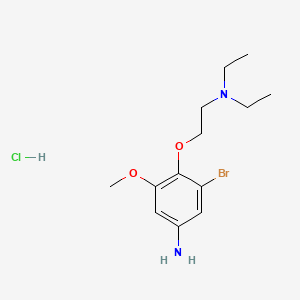
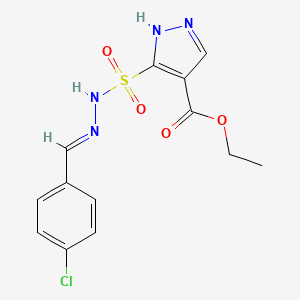
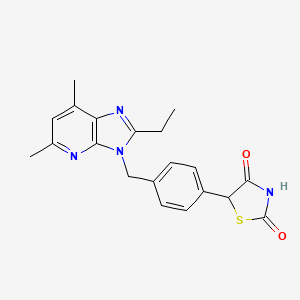
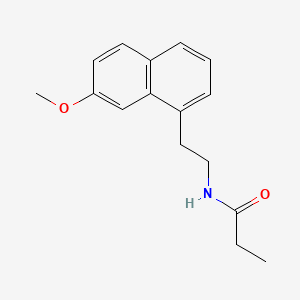
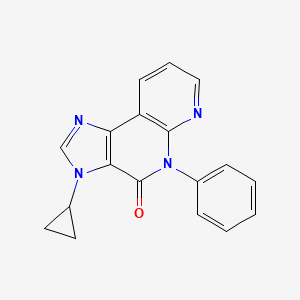
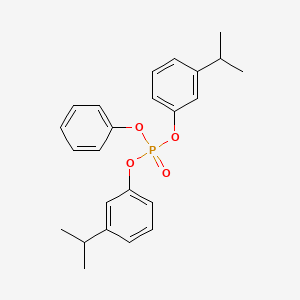
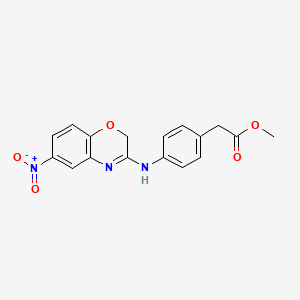

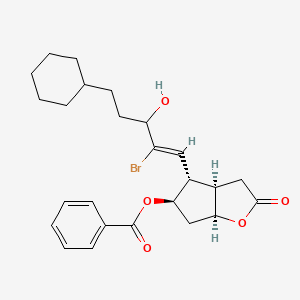
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid](/img/structure/B15188561.png)
